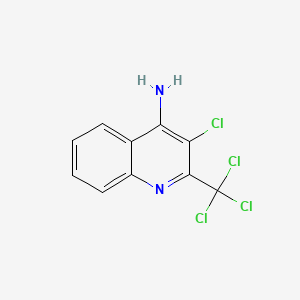
Quinoline, 4-amino-3-chloro-2-(trichloromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-2-(trichloromethyl)quinolin-4-amine is a chemical compound with the molecular formula C10H6Cl4N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
The synthesis of 3-chloro-2-(trichloromethyl)quinolin-4-amine typically involves the reaction of 3-chloroquinoline with trichloromethylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
3-chloro-2-(trichloromethyl)quinolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-chloro-2-(trichloromethyl)quinolin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-2-(trichloromethyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell proliferation and survival. The compound binds to key proteins in this pathway, leading to the inhibition of cancer cell growth and induction of apoptosis .
Comparison with Similar Compounds
3-chloro-2-(trichloromethyl)quinolin-4-amine can be compared with other quinoline derivatives, such as:
- 2-chloroquinoline
- 4-aminoquinoline
- 8-methylquinoline
These compounds share a similar quinoline backbone but differ in their substituents, which can significantly affect their chemical properties and biological activities
Properties
CAS No. |
73987-34-5 |
|---|---|
Molecular Formula |
C10H6Cl4N2 |
Molecular Weight |
296.0 g/mol |
IUPAC Name |
3-chloro-2-(trichloromethyl)quinolin-4-amine |
InChI |
InChI=1S/C10H6Cl4N2/c11-7-8(15)5-3-1-2-4-6(5)16-9(7)10(12,13)14/h1-4H,(H2,15,16) |
InChI Key |
KQCLZWSBHCTDLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)C(Cl)(Cl)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


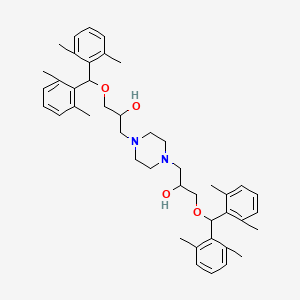
![tert-butyl N-[(3S)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate](/img/structure/B11831997.png)
![7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B11831998.png)
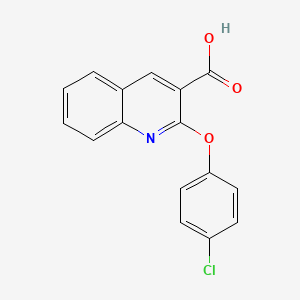
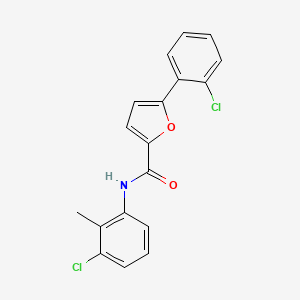

![(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-17-((R)-5,5-Diphenylpent-4-en-2-yl)-6-ethyl-7-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B11832020.png)

![1-[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11832044.png)
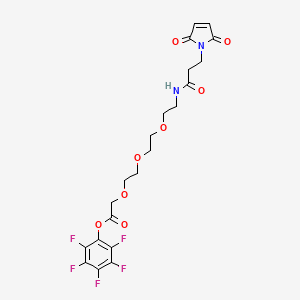
![N-[2-bromo-5-[(Z)-hydroxyiminomethyl]pyridin-3-yl]-2,2-dimethylpropanamide](/img/structure/B11832056.png)
![methyl 3-(1-methylpyridin-1-ium-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate;iodide](/img/structure/B11832064.png)


